molecular formula C6H11NO4 B12387397 Acetyl-L-threonine-d5

Acetyl-L-threonine-d5

Cat. No.: B12387397
M. Wt: 166.19 g/mol
InChI Key: PEDXUVCGOLSNLQ-BNHQJBJBSA-N
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Description

Acetyl-L-threonine-d5 is a deuterium-labeled derivative of Acetyl-L-threonine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-threonine-d5 involves the incorporation of deuterium into the Acetyl-L-threonine molecule. This can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common approach is the deuteration of L-threonine followed by acetylation. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound is usually carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-threonine-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Acetyl-L-threonine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of threonine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Acetyl-L-threonine-d5 involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The deuterium atoms in the molecule can be detected using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing researchers to track the movement and transformation of the compound in biological systems. This helps in understanding the metabolic pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    L-threonine-d5: A deuterium-labeled derivative of L-threonine.

    Acetyl-L-threonine: The non-deuterated form of Acetyl-L-threonine.

    L-threonine: A naturally occurring amino acid.

Uniqueness

Acetyl-L-threonine-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and other research applications .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

166.19 g/mol

IUPAC Name

(3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5?/m1/s1/i2D3,3D,5D

InChI Key

PEDXUVCGOLSNLQ-BNHQJBJBSA-N

Isomeric SMILES

[2H][C@@](C)(C([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O

Origin of Product

United States

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